(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine

Schiff base Imine Molecular structure

Accurate quantification of Furosemide Impurity 45 requires a well-characterized standard-generic furan amines fail due to differing chromatographic retention. This (E)-configured Schiff base delivers certified purity, distinct UV/HPLC profiles, and comprehensive documentation. • Quantify impurities at 0.1% levels per ICH Q3A/Q3B • Validated for furosemide API & finished dosage form QC • Available in 25-500 mg; global cold-chain shipping

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1803102-41-1
Cat. No. B6242200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine
CAS1803102-41-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN=CC2=CC=CO2
InChIInChI=1S/C10H9NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-7H,8H2
InChIKeyGRJDUZLBOIHZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-[(Furan-2-yl)methyl][(furan-2-yl)methylidene]amine (CAS 1803102-41-1): Furosemide Impurity Reference Standard and Furan-Derived Schiff Base


(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine, also designated as 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanimine and Furosemide Impurity 45, is a furan-derived Schiff base formed by the condensation of furfural and furfurylamine . Its molecular formula is C₁₀H₉NO₂ with a molecular weight of 175.18 g/mol . This compound is primarily utilized as a certified reference standard in pharmaceutical quality control, specifically for the identification and quantification of related impurities in furosemide active pharmaceutical ingredient (API) and drug products [1]. As a symmetrical diimine containing two furan rings, it serves as a valuable building block and ligand in coordination chemistry .

(E)-[(Furan-2-yl)methyl][(furan-2-yl)methylidene]amine: Why Generic Substitution of Furan-Based Amines and Impurity Standards Fails in Regulated Analytical and Synthetic Workflows


Generic substitution of (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine with structurally similar furan-based amines—such as furfurylamine, bis(furan-2-ylmethyl)amine, or hydrofuramide—is analytically and functionally invalid due to fundamental differences in molecular architecture and chemical reactivity. The target compound possesses a unique (E)-configured imine bond linking two furan rings, which dictates its distinct chromatographic retention behavior in HPLC and GC-MS analyses, its specific UV absorption profile, and its reactivity as an electrophilic Schiff base . These physicochemical properties are critical for its designated use as a furosemide impurity reference standard, where precise identity, purity, and stability are mandated by pharmacopoeial monographs and regulatory guidelines [1]. Substituting with a reduced analog (e.g., bis(furan-2-ylmethyl)amine) or a higher condensation product (e.g., hydrofuramide) would introduce significant errors in impurity profiling, method validation, and stability studies, potentially compromising drug safety assessments and regulatory submissions. The quantitative evidence below establishes the specific, non-interchangeable characteristics of this compound.

Quantitative Differential Evidence for (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine: Comparative Physicochemical, Structural, and Functional Data for Procurement Decisions


Molecular Architecture and Unsaturation: (E)-Imine vs. Reduced Amine Analogs

(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine (CAS 1803102-41-1) is an unsaturated (E)-imine (Schiff base) with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . In contrast, bis(furan-2-ylmethyl)amine (CAS 18240-50-1), a frequently considered alternative, is a saturated secondary amine with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol [1]. The two additional hydrogen atoms in the reduced analog eliminate the planar, conjugated imine system, fundamentally altering its electronic properties, spectroscopic signatures, and chemical reactivity. This structural difference results in a mass differential of 2.02 Da, which is critical for accurate mass spectrometric identification and quantification in impurity profiling.

Schiff base Imine Molecular structure Reactivity

Physicochemical Property Profile: Boiling Point and pKa Compared to Furfurylamine and Reduced Analogs

The target compound exhibits a predicted boiling point of 259.0 ± 25.0 °C and a predicted acid dissociation constant (pKa) of 4.37 ± 0.50 . In comparison, the simpler primary amine furfurylamine (CAS 617-89-0) has a significantly lower boiling point range (literature values 145-155 °C) and a higher pKa (~9.0) characteristic of primary aliphatic amines [1]. The reduced analog bis(furan-2-ylmethyl)amine (CAS 18240-50-1) exhibits an estimated boiling point of 248.7 °C at 760 mmHg and a predicted density of 1.126 g/cm³ . These data demonstrate that the imine functionality in the target compound elevates its boiling point relative to its saturated amine counterparts and imparts a distinctly lower pKa due to the sp²-hybridized nitrogen of the imine group, which influences its protonation state and solubility in aqueous and organic phases.

Physicochemical properties Boiling point pKa Stability

Certified Purity and Regulatory Documentation for Impurity Profiling vs. Research-Grade Analogs

As a furosemide impurity reference standard, (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine is supplied with a certified purity of >95% by HPLC and is accompanied by comprehensive analytical documentation, including Certificates of Analysis (COA), NMR, MS, and structural confirmation reports, in accordance with ISO 17034 standards for reference material producers [1]. In contrast, typical research-grade analogs like bis(furan-2-ylmethyl)amine or hydrofuramide are offered with variable purity levels (often ≥95% without certified traceability) and lack the rigorous, multi-technique characterization and stability data required for pharmacopoeial compliance . The target compound's availability in precisely quantified aliquots (10 mg, 25 mg, 50 mg, etc.) specifically designed for spiking studies and method validation further differentiates it from bulk research chemicals.

Impurity standard Pharmaceutical analysis HPLC Regulatory compliance

Chromatographic Retention and Selectivity in Furosemide Impurity Profiling

In validated HPLC methods for furosemide impurity analysis, (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine exhibits a specific retention time relative to furosemide and other process-related impurities, enabling its selective detection and quantification at levels as low as 0.05-0.13% by area normalization [1]. Its distinct UV absorption profile (characteristic of the furan-imine chromophore) allows for sensitive detection at wavelengths typically used in pharmacopoeial methods (e.g., 254 nm). In contrast, the reduced analog bis(furan-2-ylmethyl)amine, lacking the conjugated imine system, would exhibit a different retention time and reduced UV absorptivity under identical conditions, potentially co-eluting with other impurities or failing to be detected at the required sensitivity levels.

HPLC Impurity profiling Method validation Chromatographic separation

Optimal Use Cases for (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine in Pharmaceutical and Chemical Research


Pharmaceutical Impurity Profiling and Method Validation for Furosemide

This compound is the definitive reference standard for the identification, quantification, and control of Furosemide Impurity 45 (also known as Impurity U or 33) in furosemide API and finished dosage forms. Its certified purity (>95%) and comprehensive analytical documentation (COA, NMR, MS) enable accurate spiking studies, system suitability testing, and the establishment of acceptance criteria in accordance with ICH Q3A/Q3B guidelines and pharmacopoeial monographs [1]. The distinct chromatographic retention and UV absorption profile derived from its (E)-imine structure ensure reliable quantification at levels as low as 0.1%, a requirement for regulatory submissions [2].

Synthesis and Characterization of Furan-Containing Schiff Base Ligands

As a symmetrical diimine, (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine serves as a versatile building block for the synthesis of novel Schiff base ligands and their metal complexes. Its two furan rings and central imine nitrogen provide multiple coordination sites for transition metal ions, enabling the exploration of new catalysts and materials. The compound's well-defined structure and high purity (95%) facilitate reproducible synthetic outcomes and accurate characterization, which are essential for structure-activity relationship (SAR) studies [1].

Corrosion Inhibition Research for Mild Steel in Acidic Media

Furan-derived Schiff bases structurally related to (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine have demonstrated corrosion inhibition efficiencies of up to 84.4% for mild steel in 1 M HCl at 5 × 10⁻³ mol L⁻¹ [3]. The target compound's imine functionality and electron-rich furan rings are key structural motifs responsible for adsorption onto metal surfaces. Its use as a model compound or as a scaffold for further derivatization can guide the development of novel, eco-friendly corrosion inhibitors for industrial applications.

Precursor for Bioactive Furan Derivatives via Reduction

The (E)-imine bond in (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine can be selectively reduced to yield bis(furan-2-ylmethyl)amine, a compound that serves as a precursor to antihypertensive agents and other pharmacologically active molecules [4]. This reduction step is a critical transformation in the synthesis of furan-based drug candidates. The target compound's commercial availability with defined purity streamlines the development of these synthetic routes and ensures consistent starting material quality.

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